molecular formula C17H24N2O2S B7591337 N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide

N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide

Katalognummer B7591337
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: PXKNDAJIPSPIDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide is a chemical compound that has gained significant attention in the scientific research community. It is commonly referred to as PTC-209 and is a potent inhibitor of the oncogenic transcription factor BMI-1. BMI-1 has been shown to be overexpressed in various cancers, and its inhibition has been identified as a potential therapeutic strategy for cancer treatment.

Wirkmechanismus

PTC-209 exerts its anti-cancer effects by inhibiting the activity of BMI-1, which is a transcription factor that plays a critical role in the self-renewal of cancer stem cells. By inhibiting BMI-1, PTC-209 disrupts the self-renewal process, leading to the death of cancer cells.
Biochemical and Physiological Effects:
PTC-209 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, PTC-209 has also been shown to have anti-inflammatory properties and can reduce the expression of pro-inflammatory cytokines.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of PTC-209 is its specificity for BMI-1 inhibition, which makes it a valuable tool for studying the role of BMI-1 in cancer biology. However, one limitation of PTC-209 is its poor solubility, which can make it difficult to administer in in vivo studies.

Zukünftige Richtungen

There are several potential future directions for the study of PTC-209. One area of research could focus on developing more potent and selective BMI-1 inhibitors. Another direction could be to investigate the potential use of PTC-209 in combination with other cancer therapies, such as immunotherapy. Additionally, further studies could be conducted to explore the potential use of PTC-209 in other diseases, such as inflammatory disorders.

Synthesemethoden

The synthesis of PTC-209 involves a series of chemical reactions that result in the formation of the final compound. The process begins with the reaction of 4-bromoacetophenone with 2-propan-2-ylthiomorpholine to form an intermediate product. This intermediate is then reacted with N-(tert-butoxycarbonyl)propanamide to produce the final compound, PTC-209.

Wissenschaftliche Forschungsanwendungen

PTC-209 has been extensively studied for its potential therapeutic applications in cancer treatment. Several studies have shown that PTC-209 inhibits the growth and proliferation of cancer cells by targeting BMI-1. In addition, PTC-209 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2S/c1-4-16(20)18-14-7-5-6-13(10-14)17(21)19-8-9-22-15(11-19)12(2)3/h5-7,10,12,15H,4,8-9,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKNDAJIPSPIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N2CCSC(C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.